4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is systematically named according to IUPAC rules, which prioritize substituent positions and parent ring numbering. The pyrimidine ring serves as the core structure, with substituents assigned numerical positions based on the lowest possible set of locants. The chlorine atom occupies position 4, an ethyl group is at position 6, and a piperidin-1-yl group (a six-membered saturated nitrogen heterocycle) is attached to position 2. This nomenclature ensures unambiguous identification, distinguishing it from regioisomers such as 2-chloro-4-piperidin-1-yl derivatives.
The molecular formula C₁₁H₁₆ClN₃ reflects the compound’s composition, with a molecular weight of 225.72 g/mol . Systematic identifiers include CAS registry number 901586-58-1 and PubChem CID 17750884 , which facilitate cross-referencing in chemical databases.
Molecular Geometry and Crystallographic Analysis
While direct crystallographic data for this compound are unavailable, analogous structures provide insights into its geometry. The piperidine ring typically adopts a chair conformation in similar compounds, minimizing steric strain. The pyrimidine ring is planar, with bond lengths and angles consistent with aromatic heterocycles:
The ethyl group at position 6 introduces slight steric hindrance, but its orientation away from the piperidine ring minimizes clashes. Predicted physicochemical properties include a density of 1.170 g/cm³ and a boiling point of 361.9°C , derived from QSPR models.
Comparative Analysis with Related Pyrimidine Derivatives
Key structural distinctions between this compound and analogs include:
The ethyl group in this compound enhances lipophilicity (predicted clogP ~3.5) compared to non-alkylated analogs, influencing solubility and membrane permeability. Piperidine’s chair conformation also reduces steric interactions compared to pyrrolidine derivatives.
Properties
IUPAC Name |
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFHAJMRIODKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590739 | |
| Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901586-58-1 | |
| Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrimidine Ring
The pyrimidine ring serves as the core structure for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine. It is typically synthesized via cyclization reactions involving precursors such as amidines and β-diketones. These reactions are carried out under controlled conditions, often using acidic or basic catalysts to facilitate ring closure.
Attachment of the Piperidin-1-yl Group
The piperidin-1-yl group is added through nucleophilic substitution reactions. Piperidine reacts with the pyrimidine ring under basic conditions, often using polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity.
Industrial Production Methods
Industrial synthesis of this compound involves scaling up laboratory methods while optimizing yield and purity. Techniques include:
- Continuous Flow Chemistry : This method enhances reaction efficiency and scalability by maintaining consistent reaction conditions.
- Automated Synthesis : Robotics and automated systems ensure reproducibility and minimize human error during production.
Reaction Conditions and Optimization
Reagents and Solvents
The following reagents are commonly used in the synthesis:
Reaction Conditions
Typical reaction parameters include:
- Temperature: 80–160°C depending on the step
- Pressure: Atmospheric or slightly elevated for certain reactions
- Duration: Reaction times range from 4–8 hours based on reagent reactivity
Experimental Data Table
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pyrimidine Ring Formation | Amidines, β-diketones | Acidic catalyst, 100°C | ~85 |
| Chlorination | Thionyl chloride | Reflux, 120°C | ~90 |
| Ethylation | Ethyl bromide | K₂CO₃, DMF, 80°C | ~88 |
| Piperidine Addition | Piperidine | DMF, NaH, 100°C | ~92 |
Retrosynthesis Analysis
Retrosynthetic strategies focus on breaking down the target molecule into simpler precursors:
- Pyrimidine derivatives are synthesized first.
- Substituents are sequentially introduced via selective reactions.
- The final nucleophilic substitution attaches the piperidin-1-yl group.
Advanced computational tools such as REAXYS and PISTACHIO databases aid in designing efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids/esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a pyrimidine derivative with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a piperidine ring at the 2-position. It has a molecular formula of and a molecular weight of approximately 226.71 g/mol. The reactivity of this compound is largely due to the chlorine atom, which can undergo nucleophilic substitution reactions, enabling the synthesis of analogs with potentially enhanced biological activity.
Potential Applications
This compound may find applications in pharmaceutical chemistry due to its potential biological activity. Piperidine derivatives, such as this pyrimidine, have been utilized as antifungal agents.
Compounds similar to this compound have been studied for various biological properties:
- Antimicrobial Agents Pyrimidine derivatives have demonstrated in vitro antimicrobial activity against various microorganisms . They have shown antibacterial and antifungal properties .
- Anti-inflammatory Effects Pyrimidine derivatives have demonstrated anti-inflammatory effects . Certain compounds have effectively suppressed COX-2 activity, indicating their potential as anti-inflammatory agents .
- Antimalarial Applications Trisubstituted pyrimidines have shown promise as antimalarial agents against Plasmodium falciparum . These compounds have demonstrated good pharmacokinetics and oral activity in mouse models .
Interaction Studies
Mechanism of Action
The mechanism of action of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets. The piperidin-1-yl group can interact with various receptors and enzymes, modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Key Observations:
- Ethyl vs.
- Chlorine at C4 : The chlorine atom acts as a leaving group, enabling cross-coupling or substitution reactions, unlike the amine group in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
- Piperidine Modifications : Substituents on the piperidine ring (e.g., CF3 in CAS 1491288-14-2) introduce steric and electronic effects. The trifluoromethyl group improves metabolic stability and electron-withdrawing properties, which could enhance binding affinity in enzyme inhibitors .
Biological Activity
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structure that includes a chlorine atom at the 4-position and an ethyl group at the 6-position of the pyrimidine ring, alongside a piperidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
The molecular formula for this compound is , with a molecular weight of approximately 226.71 g/mol. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies testing against various bacterial strains, including E. coli and S. aureus, these compounds demonstrated notable effectiveness:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, in vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 ± 0.5 | |
| A549 (lung cancer) | 3.8 ± 0.3 | |
| HCT116 (colon cancer) | 4.5 ± 0.2 |
These results indicate that the compound has a promising profile for further investigation as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors within the target cells. For instance, it may inhibit key pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .
Case Studies
In one notable study, researchers synthesized several derivatives of pyrimidines and evaluated their biological activities against various cancer cell lines using the MTT assay. The study found that modifications to the piperidine substituent significantly affected anticancer activity, with certain derivatives outperforming standard chemotherapeutic agents like etoposide .
Another investigation focused on the synthesis of pyrimidine derivatives for their potential use as anti-Alzheimer's agents. Compounds were assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease progression. Preliminary results indicated that some derivatives exhibited significant inhibitory activity, suggesting a broader therapeutic potential beyond oncology .
Q & A
Q. What are the critical safety protocols for handling 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine in laboratory settings?
Methodological Answer:
- Protective Equipment : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .
- Contamination Control : Use filter tips for pipettes and dedicated spatulas for weighing to avoid cross-contamination. Work in a fume hood or glovebox for air-sensitive steps .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to comply with environmental regulations .
Q. How can researchers synthesize this compound, and what are common intermediates?
Methodological Answer:
- Synthetic Route :
- Key Intermediates :
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., ethyl group at C6, piperidine at C2). Compare shifts to analogous pyrimidines .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 256.12) .
- X-ray Crystallography : For structural elucidation, as demonstrated for related piperidinylpyrimidines .
Advanced Research Questions
Q. How can computational methods predict the reactivity and drug-likeness of this compound?
Methodological Answer:
- DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software. For example, the C4 chlorine atom is a hotspot for nucleophilic substitution .
- ADMET Prediction : Tools like SwissADME assess logP (estimated ~2.8), solubility, and bioavailability. Piperidine groups enhance membrane permeability .
- Docking Studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina to prioritize biological assays .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
Methodological Answer:
- Directing Groups : Use temporary protecting groups (e.g., Boc on piperidine) to block undesired substitution at C2 .
- Catalytic Systems : Pd/Xantphos catalysts improve selectivity in C4 substitutions, as shown for analogous chloro-pyrimidines .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr at C4 over C6 due to stabilization of transition states .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR with databases (e.g., SDBS) for shifts in ethyl (δ ~1.2–1.4 ppm) and piperidine protons (δ ~1.5–2.7 ppm) .
- Isotopic Labeling : Use -labeled analogs to clarify ambiguous peaks in crowded spectra .
- Dynamic NMR : Study temperature-dependent splitting to confirm rotational barriers in piperidine rings .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystallization Conditions :
- Slow evaporation from ethanol/water mixtures (70:30 v/v) at 4°C.
- Add seed crystals from analogous structures (e.g., 4-methyl-6-piperidinylpyrimidine) .
- Common Issues :
- Polymorphism: Screen solvents (e.g., acetonitrile vs. THF) to isolate stable forms.
- Hygroscopicity: Use anhydrous conditions and paraffin oil for mounting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
